2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one
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Overview
Description
2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diphenylpyrazole with an appropriate oxazine precursor under acidic or basic conditions . The reaction is often carried out in solvents such as ethanol or acetonitrile, and the product is purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and used as a scaffold in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant medicinal chemistry applications.
Uniqueness
2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
919533-30-5 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,5-diphenylpyrazolo[5,1-b][1,3]oxazin-7-one |
InChI |
InChI=1S/C18H12N2O2/c21-17-12-16(14-9-5-2-6-10-14)22-18-11-15(19-20(17)18)13-7-3-1-4-8-13/h1-12H |
InChI Key |
LXLYANPOUNICHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=CC(=N3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
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